1-Propanone, 2-methyl-1,2-di-3-pyridinyl-, hydrochloride
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Overview
Description
Metyrapone hydrochloride is a synthetic compound primarily used in the diagnosis and treatment of adrenal insufficiency and Cushing’s syndrome. It functions as an inhibitor of the enzyme steroid 11-beta-monooxygenase, which plays a crucial role in cortisol synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metyrapone hydrochloride is synthesized through a multi-step process involving the reaction of 3-pyridinecarboxaldehyde with acetone in the presence of a base to form 2-methyl-1,2-di(pyridin-3-yl)propan-1-one. This intermediate is then converted to metyrapone hydrochloride through further chemical reactions .
Industrial Production Methods
Industrial production of metyrapone hydrochloride involves large-scale synthesis using similar chemical routes but optimized for higher yield and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Metyrapone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions, particularly involving the pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various metabolites that are used to study the pharmacokinetics and pharmacodynamics of metyrapone hydrochloride .
Scientific Research Applications
Metyrapone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Used in the diagnosis of adrenal insufficiency and the treatment of Cushing’s syndrome. .
Industry: Utilized in the pharmaceutical industry for the production of diagnostic and therapeutic agents.
Mechanism of Action
Metyrapone hydrochloride exerts its effects by inhibiting the enzyme steroid 11-beta-monooxygenase, which is involved in the biosynthesis of cortisol and corticosterone. By blocking this enzyme, metyrapone hydrochloride reduces the production of these corticosteroids, leading to an increase in adrenocorticotropic hormone (ACTH) production by the pituitary gland. This mechanism is crucial for its use in diagnostic tests and the treatment of hypercortisolism .
Comparison with Similar Compounds
Similar Compounds
Aminoglutethimide: Another steroidogenesis inhibitor used in the treatment of Cushing’s syndrome.
Ketoconazole: An antifungal agent that also inhibits steroidogenesis but does not cause hirsutism.
Mitotane: Used in the treatment of adrenal carcinoma and also inhibits steroidogenesis
Uniqueness
Metyrapone hydrochloride is unique in its rapid onset of action and its specific inhibition of the 11-beta-hydroxylase enzyme. This specificity makes it particularly useful in diagnostic tests for adrenal insufficiency and in the management of Cushing’s syndrome .
Properties
CAS No. |
22752-91-6 |
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Molecular Formula |
C14H15ClN2O |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
2-methyl-1,2-dipyridin-3-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C14H14N2O.ClH/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11;/h3-10H,1-2H3;1H |
InChI Key |
NLEWDSPHLFJEJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.Cl |
Origin of Product |
United States |
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